molecular formula C21H21ClN4O5S B2781731 2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide CAS No. 851785-25-6

2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide

Katalognummer: B2781731
CAS-Nummer: 851785-25-6
Molekulargewicht: 476.93
InChI-Schlüssel: JMCDNFBJEIQJBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3,4-oxadiazole core substituted with a sulfanyl-linked carbamoylmethyl group (attached to a 4-ethoxyphenyl moiety) and an acetamide side chain bearing a 4-chlorophenoxy group. The 1,3,4-oxadiazole ring is renowned for its metabolic stability and hydrogen-bonding capacity, which enhances interactions with biological targets . The 4-ethoxyphenyl group likely improves lipophilicity and bioavailability compared to simpler substituents like methyl or nitro groups .

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5S/c1-2-29-16-9-5-15(6-10-16)24-19(28)13-32-21-26-25-20(31-21)11-23-18(27)12-30-17-7-3-14(22)4-8-17/h3-10H,2,11-13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDNFBJEIQJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions to form 2-(4-chlorophenoxy)acetic acid.

    Synthesis of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This is achieved by reacting hydrazine with carbon disulfide to form a dithiocarbazate, which is then cyclized with an appropriate carboxylic acid derivative.

    Coupling with the Ethoxyphenyl Carbamoyl Group: The final step involves coupling the oxadiazole intermediate with 4-ethoxyphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring and the phenoxy group are likely key to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

N-Substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides

  • Structure : These derivatives (e.g., compound 7o ) share the 1,3,4-oxadiazole core but lack the 4-ethoxyphenyl carbamoyl group. Instead, they feature N-aryl/alkyl substituents (e.g., 3,4-dimethylphenyl in 7o ) .
  • Activity : Compound 7o demonstrated potent antibacterial activity against Salmonella typhi (MIC = 1.56 µg/mL) and Staphylococcus aureus (MIC = 3.12 µg/mL), comparable to ciprofloxacin . The target compound’s 4-ethoxyphenyl group may enhance Gram-negative activity due to increased membrane penetration.
  • Synthesis : Both compounds are synthesized via oxadiazole ring closure and substitution with bromoacetamides, but the target compound requires a 4-ethoxyphenylcarbamoylmethyl electrophile .

N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides

  • Structure: These derivatives (e.g., 6f and 6o) feature a 4-chlorophenyl group directly attached to the oxadiazole, differing from the target compound’s 4-chlorophenoxy-acetamide side chain .
  • Activity: Compound 6f showed broad-spectrum antimicrobial activity (MIC = 4–8 µg/mL) with low cytotoxicity (hemolytic activity <15%). The phenoxy group in the target compound may reduce cytotoxicity further .

Analogues with Alternative Heterocyclic Cores

Triazole- and Thiadiazole-Based Derivatives

  • Example : 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3,4-Difluorophenyl)acetamide ()
    • Structure : Replaces the oxadiazole with a triazole ring, altering hydrogen-bonding patterns.
    • Activity : Triazole derivatives often exhibit comparable antimicrobial activity but may suffer from reduced metabolic stability compared to oxadiazoles .

Thiadiazole Derivatives

  • Activity: Limited data on bioactivity; thiadiazoles are less explored than oxadiazoles in antimicrobial contexts .

Biologische Aktivität

The compound 2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy against various biological targets.

Chemical Structure

The IUPAC name for this compound is 2-(4-chlorophenoxy)-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide . Its molecular formula is C21H21ClN4O5SC_{21}H_{21}ClN_{4}O_{5}S with a molecular weight of 452.93 g/mol .

Synthesis Pathway

The synthesis involves several key steps:

  • Formation of Chlorophenoxy Intermediate :
    • Reaction of 4-chlorophenol with chloroacetic acid under basic conditions to yield 2-(4-chlorophenoxy)acetic acid .
  • Synthesis of the Oxadiazole Ring :
    • Cyclization of a dithiocarbazate formed from hydrazine and carbon disulfide with a carboxylic acid derivative.
  • Coupling Reaction :
    • The oxadiazole intermediate is coupled with 4-ethoxyphenyl isocyanate to produce the final compound.

These steps illustrate the complexity involved in synthesizing this compound, which is crucial for understanding its biological activity and potential applications in pharmaceuticals .

The biological activity of 2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide may involve interactions with specific molecular targets such as enzymes and receptors. The oxadiazole ring and the phenoxy group are believed to play critical roles in binding affinity and specificity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It might modulate receptor activity, influencing signaling pathways associated with various diseases .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the growth of cancer cell lines by inducing apoptosis through modulation of cell cycle regulators . In vitro assays demonstrated that concentrations as low as 10 µM resulted in significant cytotoxic effects on breast cancer cells.

Antimicrobial Properties

Research has also indicated antimicrobial activity against both gram-positive and gram-negative bacteria. A study reported that at a concentration of 50 µM, the compound exhibited over 70% inhibition of bacterial growth in assays conducted against E. coli and S. aureus .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it can be compared with related compounds:

Compound NameStructureBiological Activity
2-(4-chlorophenoxy)acetic acidSimpler structure without oxadiazoleModerate anti-inflammatory effects
4-ethoxyphenyl isocyanateLacks oxadiazole and phenoxy groupsLimited anticancer activity
1,3,4-Oxadiazole derivativesVarying substituentsDiverse biological activities but less potent than the target compound

This table illustrates how the unique combination of functional groups in 2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide confers specific biological activities not observed in simpler analogs .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-chlorophenoxy)-N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide to improve yield and purity?

  • Methodological Answer : Optimization involves controlling reaction parameters such as temperature (40–60°C for oxadiazole ring formation), solvent selection (dichloromethane or THF for intermediate steps), and pH (neutral to slightly alkaline for amide coupling). Catalysts like EDCI/HOBt can enhance carbamate formation. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 6.8–7.4 ppm) and carbonyl groups (δ 165–175 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected within ±2 ppm). IR spectroscopy identifies sulfanyl (C–S, ~650 cm1^{-1}) and amide (C=O, ~1680 cm1^{-1}) bonds .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorogenic substrates. For antimicrobial activity, use microbroth dilution (MIC determination against Gram+/− bacteria). Cytotoxicity can be assessed via MTT assays on cancer cell lines (IC50_{50} values). Include positive controls like doxorubicin or ciprofloxacin .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Systematically modify substituents:
  • Replace the 4-chlorophenoxy group with fluorophenyl to assess halogen effects.
  • Vary the oxadiazole ring (e.g., 1,2,4-triazole) to study heterocycle impact.
    Test derivatives in dose-response assays and correlate with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

Q. How can reaction mechanisms involving the sulfanyl and oxadiazole groups be elucidated?

  • Methodological Answer : Use kinetic isotope effects (KIEs) for sulfanyl nucleophilic substitutions. Isotopic labeling (e.g., 34S^{34}S) tracks sulfur participation. DFT calculations (Gaussian 09) model transition states for oxadiazole ring-opening reactions. LC-MS monitors intermediates in real time .

Q. How should researchers resolve contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Validate discrepancies via orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Meta-analysis of literature data (e.g., pIC50_{50} ranges) identifies outliers due to assay variability .

Q. What experimental conditions are critical for assessing the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24 h. Use Arrhenius plots to predict shelf-life. Identify metabolites using LC-MS/MS .

Q. What derivatization approaches enhance the compound’s pharmacological profile?

  • Methodological Answer : Introduce PEGylated side chains to improve solubility. Synthesize prodrugs (e.g., ester-protected carboxylates) for enhanced bioavailability. Click chemistry (CuAAC) adds triazole moieties for target-specific delivery. Assess logP (HPLC) and plasma protein binding (equilibrium dialysis) .

Q. How can target identification be streamlined for this compound?

  • Methodological Answer : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot (e.g., HSP90, EGFR). CRISPR-Cas9 knockout of candidate targets confirms functional relevance .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :
    Molecular dynamics (GROMACS) simulates binding to homology-modeled receptors. Pharmacophore modeling (Phase) aligns electrostatic and hydrophobic features. ADMET Predictor (Simulations Plus) forecasts toxicity and metabolic pathways. Cross-validate with crystallographic data (PDB) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.